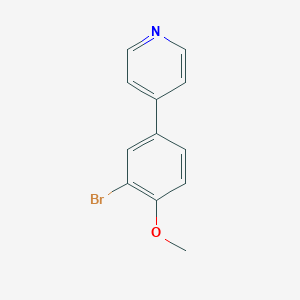

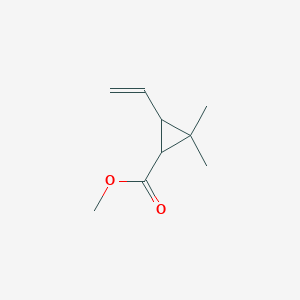

![molecular formula C9H11NO3S2 B060774 1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione CAS No. 175202-79-6](/img/structure/B60774.png)

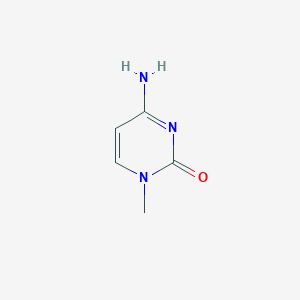

1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,6-Trimethyl-1,2,3,4-tetrahydro-2λ6-thieno[2,3-C][1,2]thiazine-2,2,4-trione is a chemical compound with distinct structural features combining thieno, thiazine, and trione moieties. It represents a class of sulfur-nitrogen-containing heterocycles, which have been explored for their diverse chemical properties and potential applications in organic and medicinal chemistry.

Synthesis Analysis

The synthesis of related sulfur-nitrogen heterocycles involves various strategies, including one-pot synthesis methods and reactions involving different electrophiles and activated carbonyl substrates. These methods demonstrate the versatility and adaptability in synthesizing complex molecules like 1,5,6-Trimethyl-1,2,3,4-tetrahydro-2λ6-thieno[2,3-C][1,2]thiazine-2,2,4-trione.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallographic studies. These studies reveal how different crystallization conditions affect the molecular conformation and how intermolecular interactions contribute to the overall structure. The analysis of molecular structure is crucial for understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Chemical reactions involving similar thiazine and thiadiazine derivatives typically include cyclocondensation, oxidation, and interactions with nucleophiles like hydrazine. These reactions underline the chemical versatility and potential reactivity patterns of thiazine derivatives, which could be extrapolated to the behavior of 1,5,6-Trimethyl-1,2,3,4-tetrahydro-2λ6-thieno[2,3-C][1,2]thiazine-2,2,4-trione.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior under different conditions. Although specific data on 1,5,6-Trimethyl-1,2,3,4-tetrahydro-2λ6-thieno[2,3-C][1,2]thiazine-2,2,4-trione may not be available, studies on related compounds provide insights into how structural variations influence these properties.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the compound's molecular structure. For example, the presence of electron-withdrawing or donating groups and the compound's ability to undergo tautomerism significantly affect its chemical behavior.

For more information on related scientific research and synthesis methods, you can refer to the following sources:

- (Diederich & Haake, 2003)

- (Hassan et al., 2016)

- (Mustafa et al., 1970)

Scientific Research Applications

Synthesis of Novel Ring Systems :

- The compound has been utilized in the synthesis of new ring systems, such as isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno[2,3-d]pyrimidines, which represent a unique class of chemicals with potential applications in various domains (Abdel-fattah et al., 1998).

Formation of Fused Thiabenzene Oxides :

- Research has demonstrated the use of this compound in the formation of fused thiabenzene oxides, which have significance in chemical synthesis and potential biological applications (Tominaga et al., 1987).

Investigation of Molecular Structures and Dehydration Phenomena :

- Studies have explored its role in crystallographic studies, specifically looking at dehydration phenomena in related molecular structures, which can provide insights into the stability and reactivity of such compounds (Arshad et al., 2013).

Synthesis of Heterocyclic Compounds :

- The compound has been used in the synthesis and reactions of polynuclear heterocycles, showcasing its versatility in creating biologically active compounds with potential pharmaceutical applications (El-Gazzar et al., 2006).

Development of New Heterocycles :

- Research has also focused on the synthesis of new heterocycles, such as 2,2-dioxo-1H-thieno[3,4-c][1,2]thiazines, highlighting the compound's role in expanding the chemical space of heterocyclic chemistry (Fanghänel et al., 1998).

properties

IUPAC Name |

1,5,6-trimethyl-2,2-dioxothieno[2,3-c]thiazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S2/c1-5-6(2)14-9-8(5)7(11)4-15(12,13)10(9)3/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRNFMSHWRSCAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)CS(=O)(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381166 |

Source

|

| Record name | 1,5,6-Trimethyl-2lambda~6~-thieno[2,3-c][1,2]thiazine-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5,6-Trimethyl-2,2-dioxothieno[2,3-c]thiazin-4-one | |

CAS RN |

175202-79-6 |

Source

|

| Record name | 1H-Thieno[2,3-c][1,2]thiazin-4(3H)-one, 1,5,6-trimethyl-, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,6-Trimethyl-2lambda~6~-thieno[2,3-c][1,2]thiazine-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

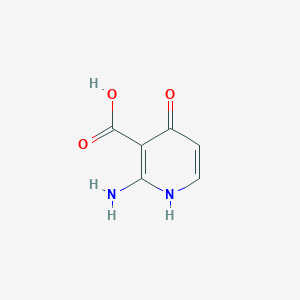

![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)

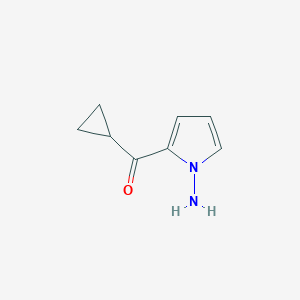

![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine](/img/structure/B60714.png)

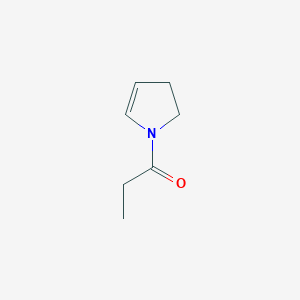

![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)

![(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B60723.png)